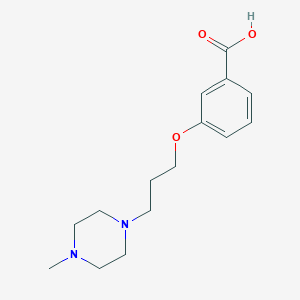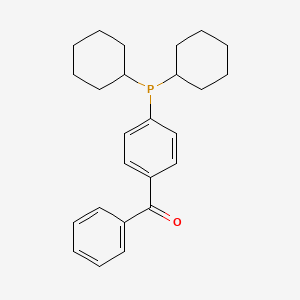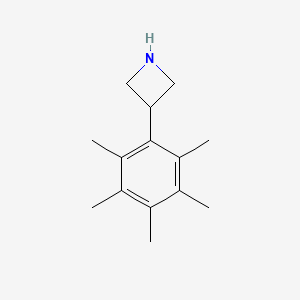
3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid is a chemical compound that features a benzoic acid moiety linked to a methylpiperazine group via a propoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid typically involves the reaction of 4-methylpiperazine with 3-chloropropoxybenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine attacks the carbon atom of the chloropropoxy group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, while the piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine moiety.
科学的研究の応用
3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(3-(Piperazin-1-yl)propoxy)benzoic acid
- 4-Methyl-3-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid
Uniqueness
3-(3-(4-Methylpiperazin-1-yl)propoxy)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzoic acid moiety linked to a methylpiperazine group via a propoxy chain allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
3-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-16-7-9-17(10-8-16)6-3-11-20-14-5-2-4-13(12-14)15(18)19/h2,4-5,12H,3,6-11H2,1H3,(H,18,19) |
InChIキー |
WOQVZMIMRZPUAV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCOC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)


![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)





![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)

![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)

